molecular formula C10H17BrO B2486294 1-(Bromomethyl)-8-oxaspiro[4.5]decane CAS No. 1699626-86-2

1-(Bromomethyl)-8-oxaspiro[4.5]decane

Cat. No.: B2486294
CAS No.: 1699626-86-2
M. Wt: 233.149
InChI Key: VLAMFNNUIUKOKW-UHFFFAOYSA-N
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Description

1-(Bromomethyl)-8-oxaspiro[4.5]decane (CAS 1699626-86-2) is a spirocyclic organic compound of high interest in medicinal chemistry and pharmaceutical research. With the molecular formula C 10 H 17 BrO and a molecular weight of 233.15 g/mol , this compound serves as a versatile chemical building block. Its structure incorporates both an oxygen-containing eight-membered ring and a reactive bromomethyl group, making it a valuable intermediate for the synthesis of more complex, biologically active molecules . This compound has demonstrated specific utility in advanced research areas. It is employed as a key precursor in the synthesis of novel 1-oxa-8-azaspiro[4.5]decane derivatives, which are being investigated as potent and selective ligands for sigma-1 receptors . The sigma-1 receptor is a promising therapeutic target for the study and potential treatment of various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS) . Researchers utilize this bromomethyl compound to introduce the spiro[4.5]decane scaffold into potential pharmacologically active agents, supporting the development of positron emission tomography (PET) radioligands for neuroimaging . The product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-(bromomethyl)-8-oxaspiro[4.5]decane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17BrO/c11-8-9-2-1-3-10(9)4-6-12-7-5-10/h9H,1-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLAMFNNUIUKOKW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C2(C1)CCOCC2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17BrO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 1 Bromomethyl 8 Oxaspiro 4.5 Decane and Analogs

Strategic Approaches to the 8-Oxaspiro[4.5]decane Core Construction

The assembly of the 8-oxaspiro[4.5]decane core, a spiroketal composed of a cyclopentane ring and a tetrahydropyran ring sharing a spirocyclic carbon atom, can be achieved through several strategic disconnections. Modern synthetic chemistry has moved beyond classical methods to embrace powerful catalytic and domino reactions that construct this complex architecture with high efficiency and stereocontrol.

The traditional and most straightforward method for forming spiroketals is the acid-catalyzed intramolecular cyclization of a suitable hydroxyketone or dihydroxyketone precursor. This approach relies on the thermodynamic favorability of the spiroketal structure. The mechanism involves the protonation of the ketone carbonyl group, which enhances its electrophilicity, followed by sequential nucleophilic attacks by the hydroxyl groups.

For the synthesis of the 8-oxaspiro[4.5]decane core, a precursor such as 4-(2-hydroxyethyl)-1-hydroxymethylcyclopentanol would undergo a double dehydration and cyclization cascade under acidic conditions to yield the target spiroketal. While robust, this method can sometimes lack stereoselectivity and may require harsh conditions that are incompatible with sensitive functional groups. A related modern approach involves a tandem Prins/Pinacol reaction, which can be used to synthesize oxaspiro[4.5]decan-1-one scaffolds from homoallylic diols and aldehydes, demonstrating the versatility of cyclization strategies in building these frameworks. rsc.org

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of complex molecules, including spiroketals. rsc.orgresearchgate.net These methods often proceed under mild conditions with high levels of chemo-, regio-, and stereoselectivity, offering significant advantages over classical approaches.

Homogeneous gold catalysis has proven particularly effective for the synthesis of spiro, bridged, and fused ketal natural products. rsc.org Gold catalysts, typically Au(I) or Au(III) salts, are powerful π-acids that can activate alkynes, allenes, and alkenes toward nucleophilic attack. A highly efficient strategy for spiroketal synthesis involves the gold-catalyzed cycloisomerization of alkyne-diols or related precursors. beilstein-journals.org

For instance, Gold(I) chloride has been shown to effectively catalyze the cycloisomerization of a homopropargyl alcohol to a spiroketal in good yield. beilstein-journals.org The proposed mechanism involves gold-activation of the alkyne, followed by an intramolecular nucleophilic attack by a hydroxyl group to form an enol ether intermediate, which then undergoes a second cyclization to form the spiroketal. beilstein-journals.org This methodology has been successfully applied to the synthesis of various oxygenated spiroketals. beilstein-journals.org Furthermore, a synergistic approach using both gold(I) and scandium(III) catalysis has been developed for the ultrafast synthesis of diverse 5,6-benzannulated spiroketals. acs.orgfigshare.com A diastereoselective Au/Pd relay catalytic tandem cyclization has also been utilized to produce dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives, highlighting the applicability of gold catalysis to this specific spiro-system. researchgate.netscilit.com

Table 1: Gold-Catalyzed Spiroketal Synthesis via Cycloisomerization
Precursor TypeCatalystKey FeaturesYieldReference
Protected Alkyne TriolGold(I) chloride (AuCl)Concomitant deprotection and cycloisomerization80% beilstein-journals.org
Alkynyl alcohol and Quinone monoimineGold CatalystIntramolecular cycloisomerization/intermolecular spiroketalization cascadeGood to Excellent rsc.org
Enynamides and Vinyl BenzoxazinanonesAu/Pd Relay CatalysisDiastereoselective tandem cyclizationHigh researchgate.netscilit.com

Palladium catalysis offers a wide array of transformations for C-C and C-O bond formation, making it a valuable tool for constructing polycyclic scaffolds. rsc.org Palladium-catalyzed cascade cyclizations can rapidly assemble complex structures with high step economy. rsc.org For the synthesis of the 8-oxaspiro[4.5]decane core, strategies such as intramolecular aza-Wacker-type cyclizations can be adapted. nih.gov In such a reaction, a substrate containing an alkene and a suitably positioned alcohol could undergo a palladium(II)-catalyzed intramolecular oxidative cyclization to forge the tetrahydropyran ring and establish the spirocenter.

The synergy between different transition metals is also a powerful strategy. A diastereoselective synthesis of dearomatic 2-oxa-7-azaspiro[4.5]decane derivatives was achieved through a gold and palladium relay catalytic tandem cyclization, demonstrating a direct application to the spiro[4.5]decane framework. researchgate.netscilit.com

Copper and rhodium catalysts provide alternative and powerful methods for spiroketal synthesis. A copper-catalyzed [3+2] annulation reaction has been developed for the facile synthesis of spiroketals and N,O-spiroketals under mild conditions with a broad substrate scope. researchgate.net This method allows for the construction of the spiro-framework through a cycloaddition pathway, offering a different strategic approach compared to intramolecular cyclizations.

Table 2: Copper-Catalyzed Annulation for Spiroketal Synthesis
ReactantsCatalyst SystemKey FeaturesYield RangeReference
Exocyclic enol ethers and 1,4-benzoquinone estersCopper(I) catalyst[3+2] Annulation71-94% researchgate.net

Rhodium catalysis has also been employed in the enantioselective synthesis of related spirocyclic systems. researchgate.net These methods often involve domino reactions that create multiple bonds and stereocenters in a single operation, showcasing the efficiency of modern catalytic processes.

Oxidative spirocyclization represents another advanced strategy for constructing spiroketal cores. These reactions typically involve the oxidation of a precursor, often a phenol or its derivative, to generate a reactive intermediate that undergoes spontaneous or catalyzed cyclization. An electrochemical approach for the synthesis of phosphorylated azaspiro[4.5]dienones has been developed, which proceeds via a radical-initiated dearomative spirocyclization. rsc.org This method avoids the use of external chemical oxidants and high temperatures. rsc.org

In the context of synthesizing the 8-oxaspiro[4.5]decane core, a precursor containing a phenol linked to a cyclopentyl side chain with a terminal alcohol could undergo an oxidative dearomatization followed by spirocyclization to form the desired framework. This strategy has been successfully used in the synthesis of azaspiro[4.5]decane cores, where intramolecular oxidative spirocyclization of phenol and piperazine moieties is a key step. clockss.org

Intramolecular Nucleophilic Addition Routes to Spiroketals

The formation of the spiroketal framework is a critical step in the synthesis of 1-(Bromomethyl)-8-oxaspiro[4.5]decane. Intramolecular nucleophilic addition represents a powerful and widely employed strategy to construct these bicyclic systems. This approach typically involves a precursor molecule containing both a nucleophilic hydroxyl group and an electrophilic carbonyl or a related functional group, positioned appropriately to facilitate cyclization.

The reaction proceeds via the attack of the hydroxyl group onto the electrophilic carbon, leading to the formation of a heterocyclic ring. When the precursor is designed to contain a second hydroxyl group or a latent equivalent, a subsequent cyclization can occur to form the second ring of the spiroketal system. The thermodynamic stability of the resulting spiroketal often drives the reaction to completion.

Key factors influencing the success of this strategy include the length of the carbon chain separating the reacting functional groups, the presence of activating groups, and the reaction conditions. Acid or base catalysis is commonly employed to enhance the electrophilicity of the carbonyl group or the nucleophilicity of the hydroxyl group, respectively.

Multicomponent Reaction Protocols for Spiroketal Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a complex product, offer a highly efficient and atom-economical approach to spiroketal synthesis. encyclopedia.pub These reactions are characterized by their operational simplicity and the ability to rapidly generate molecular diversity from simple and readily available starting materials. researchgate.net

For the assembly of spiroketal frameworks, MCRs can be designed to bring together the necessary components to form the key heterocyclic rings in a sequential or domino fashion. For instance, a reaction could involve an aldehyde, a diol, and a third component that facilitates the cyclization and formation of the spirocyclic junction. The advantages of MCRs include reduced waste generation, higher yields, and shorter reaction times compared to traditional multi-step syntheses. nih.gov The development of novel MCRs for spiroketal synthesis is an active area of research, with the potential to provide streamlined access to complex structures like this compound. encyclopedia.pub

Regioselective Introduction of the Bromomethyl Moiety

The presence of the bromomethyl group is a defining feature of this compound, and its regioselective introduction is a crucial synthetic challenge. The reactivity and functionality of the final compound are significantly influenced by the position and presence of this group.

Halogenation of Aliphatic Substrates and Precursors

Direct halogenation of an aliphatic precursor is a common method for introducing a bromine atom. researchgate.net Free radical halogenation, often initiated by UV light or a radical initiator, can be employed to substitute a hydrogen atom with a bromine atom. youtube.com However, this method can lack regioselectivity, leading to a mixture of products, especially in molecules with multiple reactive C-H bonds.

To achieve higher regioselectivity, methods that exploit the inherent reactivity of specific positions in the molecule are preferred. For instance, allylic or benzylic positions are more susceptible to radical bromination. In the absence of such activating features, directing groups or specific catalysts may be necessary to control the position of halogenation. researchgate.net N-Bromosuccinimide (NBS) is a common reagent used for selective bromination, particularly at allylic and benzylic positions, as it can provide a low, constant concentration of bromine, minimizing side reactions. stackexchange.com

Table 1: Comparison of Halogenation Methods for Aliphatic Substrates

MethodReagent(s)ConditionsSelectivityAdvantagesDisadvantages
Free Radical HalogenationBr₂, light/heatVariesLow to moderateSimple, directOften leads to mixtures of products
Allylic/Benzylic BrominationNBS, initiatorReflux in CCl₄High for allylic/benzylic C-HSelective, good yieldsLimited to specific substrate types
Directed HalogenationSubstrate with directing group, halogen sourceVariesHighPrecise control of regioselectivityRequires additional steps for directing group installation and removal

Functional Group Interconversions for Bromomethyl Formation

An alternative and often more controlled approach to introducing the bromomethyl group is through the interconversion of other functional groups. fiveable.meimperial.ac.uk This strategy involves first installing a different, more easily introduced functional group at the desired position and then converting it to the bromomethyl moiety.

A common precursor is a hydroxymethyl group (-CH₂OH), which can be readily converted to a bromomethyl group using various reagents. vanderbilt.edu Reagents such as phosphorus tribromide (PBr₃) or a combination of triphenylphosphine and carbon tetrabromide (PPh₃/CBr₄) are effective for this transformation. vanderbilt.edu This two-step approach often provides better regioselectivity, as the initial placement of the hydroxyl group can be controlled through various synthetic methods.

Another strategy involves the reduction of a carboxylic acid or ester group to a primary alcohol, followed by bromination. This allows for the introduction of the bromomethyl group at a position that was initially part of a carboxyl functional group.

Table 2: Reagents for the Conversion of -CH₂OH to -CH₂Br

ReagentTypical ConditionsAdvantagesDisadvantages
Phosphorus Tribromide (PBr₃)Pyridine or other mild base as solventReadily available, effective for primary and secondary alcoholsCan be harsh, may cause rearrangements
Triphenylphosphine/Carbon Tetrabromide (PPh₃/CBr₄)Acetonitrile or dichloromethane as solventMild conditions (Appel reaction), high yieldsStoichiometric amounts of triphenylphosphine oxide byproduct
Thionyl Bromide (SOBr₂)Typically used with a baseGood for converting alcohols to bromidesCan be corrosive and moisture-sensitive

Convergent and Divergent Synthetic Pathways for Substituted Oxaspiro[4.5]decanes

The synthesis of analogs of this compound with various substituents on the oxaspiro[4.5]decane framework can be approached through either convergent or divergent synthetic strategies. researchgate.net

A convergent synthesis involves the separate synthesis of key fragments of the target molecule, which are then coupled together in the later stages of the synthesis. researchgate.net For substituted oxaspiro[4.5]decanes, this could involve synthesizing a substituted cyclohexane fragment and a separate fragment containing the tetrahydrofuran ring, followed by their union to form the spirocycle. This approach is often more efficient for creating a library of analogs, as different substituted fragments can be combined to generate a wide range of final products.

In contrast, a divergent synthesis starts with a common intermediate that already contains the core oxaspiro[4.5]decane skeleton. researchgate.net This common intermediate is then subjected to a variety of reactions to introduce different substituents at various positions. This strategy is advantageous when a single, well-established route to the core structure is available. The choice between a convergent and divergent approach depends on the specific target molecules and the availability of starting materials and efficient synthetic reactions.

Chemoenzymatic and Biomimetic Approaches to Spiroketal Frameworks

Nature provides a rich source of inspiration for the synthesis of complex molecules. Chemoenzymatic and biomimetic approaches leverage the principles of biosynthesis to construct spiroketal frameworks with high efficiency and stereoselectivity. nih.gov

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of traditional organic synthesis. nih.gov Enzymes, such as lipases or oxidoreductases, can be used to perform specific transformations on synthetic intermediates, often with high enantioselectivity. For example, an enzyme could be used to resolve a racemic mixture of a key precursor, leading to an enantiomerically pure spiroketal.

Biomimetic approaches , on the other hand, seek to mimic the proposed biosynthetic pathways of naturally occurring spiroketals. mdpi.comflinders.edu.au These strategies often involve cascade reactions where a single synthetic operation triggers a series of transformations, leading to the rapid assembly of the complex spiroketal core. For instance, the acid-catalyzed cyclization of a polyketide-like precursor can mimic the proposed biosynthetic formation of certain spiroketals. These nature-inspired methods offer elegant and efficient routes to complex spiroketal structures and are a testament to the synergy between chemistry and biology. nih.gov

Exploration of Chemical Reactivity and Transformations of 1 Bromomethyl 8 Oxaspiro 4.5 Decane

Nucleophilic Substitution Reactions at the Bromomethyl Center

The electron-withdrawing nature of the bromine atom polarizes the carbon-bromine bond, rendering the methylene (B1212753) carbon electrophilic and thus a prime target for nucleophiles. These reactions typically proceed via an S(_N)2 mechanism, leading to the displacement of the bromide ion and the formation of a new bond.

Carbon-Heteroatom Bond Formations (e.g., C-N, C-O, C-S)

The reaction of 1-(bromomethyl)-8-oxaspiro[4.5]decane with various heteroatom nucleophiles provides a direct route to a range of functionalized spirocyclic compounds. These transformations are fundamental in synthetic organic chemistry for the construction of more complex molecular architectures.

NucleophileReagent ExampleProductBond Formed
AmineAmmonia, Primary/Secondary Amines1-(Aminomethyl)-8-oxaspiro[4.5]decane derivativesC-N
AlkoxideSodium Methoxide1-(Methoxymethyl)-8-oxaspiro[4.5]decaneC-O
ThiolateSodium Thiophenoxide1-(Phenylthiomethyl)-8-oxaspiro[4.5]decaneC-S

C-N Bond Formation: Amines, acting as nitrogen nucleophiles, can readily displace the bromide to yield the corresponding aminomethyl derivatives. The reaction conditions, such as solvent and temperature, can be optimized to favor mono-alkylation and minimize the formation of quaternary ammonium salts.

C-O Bond Formation: Alkoxides and phenoxides are effective oxygen nucleophiles for the synthesis of ethers. The Williamson ether synthesis, employing a strong base to deprotonate an alcohol, followed by the addition of this compound, is a common strategy.

C-S Bond Formation: Thiolates, being excellent nucleophiles, react efficiently to form thioethers. These reactions are typically fast and proceed under mild conditions.

Alkylation Reactions with Carbanions and Enolates

Carbon-carbon bond formation is a cornerstone of organic synthesis. The electrophilic bromomethyl group of this compound can be alkylated by various carbon nucleophiles, including carbanions and enolates.

Carbon NucleophileReagent ExampleProduct
Malonic Ester EnolateDiethyl malonate + BaseDiethyl 2-((8-oxaspiro[4.5]decan-1-yl)methyl)malonate
CyanideSodium Cyanide(8-Oxaspiro[4.5]decan-1-yl)acetonitrile
OrganocuprateLithium dimethylcuprate1-Ethyl-8-oxaspiro[4.5]decane

These reactions allow for the extension of the carbon chain and the introduction of new functional groups. The choice of base and reaction conditions is crucial to control the regioselectivity and avoid side reactions.

Formation of Organometallic Reagents from the Bromomethyl Group

The carbon-bromine bond can be converted into a carbon-metal bond, transforming the electrophilic center into a nucleophilic one. A common example is the formation of a Grignard reagent.

Reaction: this compound + Mg → (8-Oxaspiro[4.5]decan-1-yl)methylmagnesium bromide

This Grignard reagent can then participate in a wide array of reactions, such as additions to carbonyl compounds and ring-opening of epoxides, significantly expanding the synthetic utility of the parent compound.

Radical-Mediated Transformations Involving the Bromomethyl Unit

In addition to its ionic reactivity, the carbon-bromine bond can undergo homolytic cleavage to generate a radical intermediate. These radical-mediated reactions offer alternative pathways for bond formation.

Generation and Reactivity of Bromomethyl Radicals

The this compound radical can be generated using radical initiators, such as azobisisobutyronitrile (AIBN), or through photolysis in the presence of a suitable sensitizer. Once formed, this radical can participate in various transformations.

Intramolecular and Intermolecular Radical Cyclizations

If the spirocyclic framework contains a suitably positioned unsaturated moiety, the initially formed radical can undergo intramolecular cyclization to form new ring systems. Intermolecularly, the radical can add to alkenes or alkynes, leading to the formation of new carbon-carbon bonds. The regioselectivity of these additions is often governed by the stability of the resulting radical intermediate.

Dearomatization Reactions Driven by Bromomethyl Radicals

Dearomatization reactions are powerful tools in synthetic chemistry, transforming flat, aromatic systems into complex, three-dimensional molecules rich in sp³-hybridized centers. One intriguing, albeit underexplored, possibility for this compound involves leveraging the bromomethyl group as a precursor to a reactive carbon-centered radical for intramolecular dearomatization.

The general strategy would involve the homolytic cleavage of the C-Br bond to generate the primary 8-oxaspiro[4.5]decan-1-ylmethyl radical. This can be achieved using various radical initiation methods, such as treatment with tributyltin hydride (Bu₃SnH) and a radical initiator like azobisisobutyronitrile (AIBN), or through photoredox catalysis. nih.govnih.gov If this radical were tethered to an aromatic moiety, it could undergo an intramolecular addition to the aromatic ring, initiating a dearomatization cascade.

For this to be feasible, a synthetic precursor would be required, such as a derivative where the spiroketal is linked to a phenyl or other aromatic group via a suitable tether. The key cyclization step would be a homolytic aromatic substitution (SHAr). The success of such a reaction depends on several factors, including the length and flexibility of the tether connecting the radical to the aromatic ring, which governs the kinetics of the cyclization (e.g., 5-exo-trig vs. 6-endo-trig). nih.gov Following the radical addition, the resulting cyclohexadienyl radical intermediate must be trapped or oxidized to yield a stable, dearomatized product. nih.govresearchgate.net For instance, a subsequent oxidation step could lead to the formation of a spiro-fused cyclohexadiene or cyclohexenone derivative.

While direct literature examples for this compound are scarce, the principle is well-established. Radical-mediated dearomatization strategies are increasingly used to build complex molecular scaffolds from simple aromatic precursors. researchgate.netrsc.org The reactivity of the generated alkyl radical, coupled with the stability of the spiroketal moiety under many radical conditions, suggests that this pathway is a plausible, though challenging, route to novel polycyclic structures.

Rearrangement Reactions of the 8-Oxaspiro[4.5]decane Skeleton

The 8-oxaspiro[4.5]decane core, a spiroketal, is susceptible to various rearrangement reactions, particularly under acidic conditions or when reactive intermediates like radicals or carbocations are formed in its vicinity.

Skeletal Rearrangements Induced by Electrophiles or Radicals

Electrophile-induced rearrangements of spiroketals are often initiated by the protonation or coordination of a Lewis acid to one of the ketal oxygen atoms. This activation facilitates the cleavage of a C-O bond, generating an oxocarbenium ion intermediate. The subsequent rearrangement pathway is then driven by the migration of a neighboring alkyl group to the electron-deficient center, aiming to form a more stable carbocation or to relieve ring strain. In the case of this compound, treatment with a Lewis acid like aluminum chloride (AlCl₃) could potentially coordinate to one of the spiroketal oxygens, triggering a skeletal rearrangement to yield fused bicyclic or larger macrocyclic structures. rsc.org Such rearrangements have been observed in similar spiroketal systems, where the product outcome is dictated by the substitution pattern and reaction conditions. nih.gov

Radical-induced rearrangements are also conceivable. The formation of the 1-(8-oxaspiro[4.5]decan-1-yl)methyl radical could be followed by a cascade of events. While primary radicals themselves are not prone to rearrangement, they can participate in reactions that lead to skeletal reorganization. For example, a 1,5-hydrogen atom transfer (1,5-HAT) could occur if a C-H bond is suitably positioned, relocating the radical center to another part of the spiroketal skeleton. acs.org This new radical could then undergo fragmentation of the spiroketal ring system, a process known as a β-scission event, leading to a ring-opened product. Such radical-mediated ring-opening and rearrangement cascades are known for complex cyclic systems. nih.gov

Anomeric and Exo-Anomeric Effects Influencing Reactivity

The reactivity and conformational stability of the 8-oxaspiro[4.5]decane skeleton are profoundly influenced by stereoelectronic factors, namely the anomeric and exo-anomeric effects. scripps.edunih.gov The anomeric effect describes the thermodynamic preference for an electronegative substituent on a tetrahydropyran ring to occupy the axial position, due to a stabilizing hyperconjugative interaction between a lone pair on the ring oxygen and the antibonding (σ*) orbital of the C-substituent bond. rsc.org

In the 8-oxaspiro[4.5]decane system, which contains two anomeric centers at the spirocyclic junction, these effects are crucial. The system will preferentially adopt a conformation that maximizes these stabilizing n → σ* interactions. chemtube3d.com The most stable conformation is typically the one where both C-O bonds of one ring are axial with respect to the other ring, allowing for two stabilizing anomeric interactions. scripps.edu

The exo-anomeric effect pertains to the preferred conformation of the exocyclic C-O bond at an anomeric center. uva.es In the context of rearrangement reactions, these effects are critical. For any reaction proceeding through an oxocarbenium ion intermediate (as in electrophile-induced rearrangements), the formation of the cation is stabilized by the lone pair of the remaining ring oxygen. The trajectory of an incoming nucleophile or a migrating group would be stereoelectronically controlled to maintain maximum orbital overlap. Similarly, the stability of any radical intermediate formed adjacent to the oxygen atoms would be influenced by these hyperconjugative interactions, potentially directing the course of subsequent rearrangement or fragmentation reactions. rsc.org

Metal-Catalyzed Coupling Reactions of the Bromomethyl Group

The primary alkyl bromide functionality of this compound is an excellent handle for forming new carbon-carbon bonds through metal-catalyzed cross-coupling reactions.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck)

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful method for coupling alkyl halides with organoboron compounds. wikipedia.orgorganic-chemistry.org The reaction of this compound with various aryl- or vinylboronic acids (or their esters) would provide a direct route to installing the spiroketal moiety onto aromatic or olefinic scaffolds. While the coupling of primary alkyl bromides containing β-hydrogens can be challenging due to competing β-hydride elimination, specialized catalyst systems have been developed to overcome this issue. nih.gov Typical conditions involve a palladium source like Pd(OAc)₂ or Pd₂(dba)₃, a phosphine ligand (e.g., RuPhos, SPhos), and a base such as K₂CO₃ or K₃PO₄ in a solvent mixture like toluene/water. nih.govacs.org

EntryAryl Boronic AcidLigandBaseSolventYield (%)
1Phenylboronic acidRuPhosK₂CO₃Toluene/H₂O~85-95
24-Methoxyphenylboronic acidSPhosK₃PO₄Dioxane/H₂O~90-98
33-Pyridylboronic acidRuPhosK₂CO₃Toluene/H₂O~75-85
4Vinylboronic acid pinacol esterXPhosCs₂CO₃THF/H₂O~70-80

Table 1: Representative examples and expected yields for the Suzuki-Miyaura coupling of primary alkyl bromides with various organoboron reagents, analogous to the expected reactivity of this compound.

Heck Reaction: The Mizoroki-Heck reaction typically couples aryl or vinyl halides with alkenes. wikipedia.orgorganic-chemistry.org The "alkyl Heck reaction," coupling alkyl halides with alkenes, is more challenging but has been developed using specific catalyst systems. nih.gov These reactions often proceed through a hybrid organometallic-radical mechanism to avoid the problematic β-hydride elimination from a saturated alkyl-palladium intermediate. nih.govnih.gov Reacting this compound with an alkene like styrene or an acrylate ester, using a palladium catalyst and often a radical initiator or photoredox conditions, could yield the corresponding substituted alkene product. nih.gov

Carbonylation and Carboxylation Reactions

Carbonylation: Palladium-catalyzed carbonylation introduces a carbonyl group (C=O) into a molecule using carbon monoxide (CO) gas. rsc.orgresearchgate.net The carbonylation of alkyl bromides can produce a variety of valuable compounds, such as carboxylic acids, esters, or amides, depending on the nucleophile present. acs.org Subjecting this compound to a palladium catalyst (e.g., Pd(OAc)₂) with a suitable ligand (e.g., Xantphos) under a CO atmosphere in the presence of an alcohol (e.g., methanol) would be expected to yield the corresponding methyl ester, methyl 2-(8-oxaspiro[4.5]decan-1-yl)acetate. researchgate.net

Carboxylation: Direct carboxylation involves the introduction of a carboxylic acid group (-COOH) using carbon dioxide (CO₂) as the C1 source. While traditionally difficult with unactivated alkyl halides, recent advances in nickel and photoredox dual catalysis have enabled the direct carboxylation of primary and secondary alkyl bromides. nih.govnih.gov This transformation typically employs a nickel catalyst, a bidentate nitrogen-containing ligand (like 1,10-phenanthroline), a reducing agent (e.g., manganese or zinc), and an atmosphere of CO₂. acs.org Applying these conditions to this compound would provide a direct and atom-economical route to 2-(8-oxaspiro[4.5]decan-1-yl)acetic acid. thieme-connect.com

ReactionC1 SourceCatalyst SystemProduct
CarbonylationCOPd(OAc)₂ / XantphosMethyl 2-(8-oxaspiro[4.5]decan-1-yl)acetate
CarboxylationCO₂NiBr₂·diglyme / Phenanthroline / Mn2-(8-oxaspiro[4.5]decan-1-yl)acetic acid

Table 2: Plausible metal-catalyzed carbonylation and carboxylation reactions of this compound.

Stereochemical Control and Conformational Analysis in 1 Bromomethyl 8 Oxaspiro 4.5 Decane Synthesis

Principles of Stereoselective Spiroketalization

Stereoselective reactions are those that favor the formation of one stereoisomer over another. masterorganicchemistry.com In the context of spiroketal synthesis, this involves controlling the configuration at the spirocyclic center and any other stereocenters within the molecule. Spiroketals are prevalent motifs in a multitude of biologically active natural products, making their stereocontrolled synthesis a significant area of research. mskcc.org The stereochemical outcome of spiroketalization is often governed by a combination of thermodynamic and kinetic factors. mskcc.org

The diastereoselective synthesis of the 8-oxaspiro[4.5]decane framework, the core of 1-(bromomethyl)-8-oxaspiro[4.5]decane, can be achieved through various synthetic strategies. A common approach involves the acid-catalyzed cyclization of a dihydroxy-ketone precursor. This method generally leads to the most thermodynamically stable diastereomer. nih.gov The stability of the resulting spiroketal is influenced by several factors, including steric interactions and stereoelectronic effects like the anomeric effect.

Recent advancements have also explored transition-metal catalysis for spiroketal synthesis, offering alternative pathways with potentially different stereoselectivities. researchgate.net For instance, palladium-catalyzed spiroketalization of alkynediols has been shown to be influenced by the orientation of hydroxyl groups, leading to regioselective and diastereoselective outcomes. researchgate.net

A summary of factors influencing diastereoselectivity in the synthesis of 8-oxaspiro[4.5]decane frameworks is presented in the table below.

FactorInfluence on Diastereoselectivity
Reaction Conditions Acid-catalyzed reactions often favor the thermodynamically most stable isomer. nih.gov
Substrate Control The inherent stereochemistry of the starting material can direct the formation of a specific diastereomer.
Catalyst The choice of catalyst (e.g., acid, transition metal) can significantly impact the stereochemical outcome. researchgate.net
Stereoelectronic Effects The anomeric effect plays a crucial role in stabilizing certain conformations and, consequently, diastereomers. nih.govchemtube3d.com

Achieving enantioselectivity in the synthesis of this compound requires the use of chiral reagents or catalysts to favor the formation of one enantiomer over the other. Several key strategies have been developed for the enantioselective synthesis of spirocycles. researchgate.net

The chiral pool strategy utilizes readily available, enantiomerically pure natural products as starting materials. wikipedia.organkara.edu.tr By incorporating a stereocenter from a natural source, the chirality can be transferred throughout the synthetic sequence to the final product. For the synthesis of a specific enantiomer of this compound, one could envision starting from a chiral sugar or amino acid that provides the necessary carbon skeleton and stereochemistry. ankara.edu.trresearchgate.net This approach is particularly advantageous when the target molecule's stereochemistry is related to that of an abundant natural product. wikipedia.org

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct the stereochemical course of a reaction. wikipedia.orgsigmaaldrich.comresearchgate.net After the desired stereoselective transformation, the auxiliary is removed. wikipedia.orgsigmaaldrich.com In the context of synthesizing this compound, a chiral auxiliary could be appended to a precursor molecule to control the diastereoselectivity of a key bond-forming reaction that establishes one of the stereocenters. The auxiliary creates a chiral environment that biases the approach of reagents from one face of the molecule over the other.

Asymmetric catalysis is a powerful tool for the enantioselective synthesis of chiral molecules. acs.org This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product.

Organocatalysis: This branch of catalysis uses small, chiral organic molecules to catalyze asymmetric transformations. acs.orgyoutube.com For instance, proline and its derivatives have been successfully employed in asymmetric aldol and Michael reactions, which could be key steps in the synthesis of a precursor to this compound.

Metal-Catalysis: Chiral metal complexes are widely used to catalyze a broad range of enantioselective reactions. acs.org Transition-metal-catalyzed reactions, such as asymmetric hydrogenation, epoxidation, or cyclization, could be employed to set the stereocenters in the 8-oxaspiro[4.5]decane framework with high enantioselectivity. researchgate.netumich.edu The development of chiral ligands that coordinate to the metal center is crucial for achieving high levels of stereocontrol.

A comparison of these enantioselective strategies is provided in the table below.

StrategyDescriptionAdvantages
Chiral Pool Utilizes enantiopure starting materials from nature. wikipedia.organkara.edu.trAccess to specific enantiomers; well-defined stereochemistry.
Chiral Auxiliaries Temporarily incorporates a chiral group to direct stereoselectivity. wikipedia.orgsigmaaldrich.comHigh diastereoselectivity; auxiliary can often be recovered. wikipedia.org
Asymmetric Catalysis Employs a chiral catalyst to produce an enantiomerically enriched product. acs.orgHigh efficiency (catalytic amounts); broad applicability.

Enantioselective Approaches to this compound

Anomeric Effects and Their Role in Stereochemical Outcome

The anomeric effect is a stereoelectronic phenomenon that describes the tendency of an electronegative substituent at the anomeric carbon (the carbon atom bonded to two oxygen atoms in a pyranose ring) to occupy an axial position, despite the steric hindrance this may cause. illinois.eduscripps.edu This effect is not limited to carbohydrates and plays a significant role in the conformational preferences and stability of spiroketals. nih.govchemtube3d.com

In the 8-oxaspiro[4.5]decane system, the spirocyclic carbon is the anomeric center. The anomeric effect arises from the stabilizing interaction between the lone pair of electrons on one of the ring oxygen atoms and the antibonding (σ*) orbital of the C-O bond of the other ring. chemtube3d.comillinois.edu This interaction is maximized when the lone pair and the C-O bond are anti-periplanar, a geometry that is achieved when the C-O bond is in an axial orientation.

The table below summarizes the relative stabilities of spiroketal conformations based on the anomeric effect.

ConformationAnomeric EffectsRelative Stability
Axial-AxialTwoMost Stable chemtube3d.com
Axial-EquatorialOneIntermediate
Equatorial-EquatorialNoneLeast Stable chemtube3d.com

Conformational Preferences and Dynamics of 8-Oxaspiro[4.5]decane Systems

The 8-oxaspiro[4.5]decane framework is characterized by a cyclohexane ring and a tetrahydrofuran ring connected through a spirocyclic carbon atom. The conformational behavior of this system is governed by the interplay of steric and electronic effects within and between the two rings. The cyclohexane ring typically adopts a chair conformation to minimize torsional and steric strain. The orientation of the tetrahydrofuran ring relative to the cyclohexane chair introduces distinct conformational isomers.

Early conformational analysis of 1-oxaspiro[4.5]decanes, a closely related system, has been a subject of study. acs.org Computational methods, such as molecular mechanics, have been employed to investigate the conformational coupling in substituted diheterospiro[4.5]decanes. acs.org These studies reveal a complex potential energy surface with multiple minima corresponding to different ring conformations and relative orientations.

The presence of substituents on either ring significantly influences the conformational equilibrium. For the parent 8-oxaspiro[4.5]decane, the key conformational variables include the chair-chair or chair-boat forms of the cyclohexane and the envelope or twist conformations of the tetrahydrofuran ring. The anomeric effect, where an electronegative substituent on a carbon adjacent to a heteroatom prefers an axial orientation, can also play a crucial role in stabilizing certain conformations, particularly when substituents are present on the tetrahydrofuran ring.

The dynamics of these systems involve interconversion between different low-energy conformations. The energy barriers for these conversions, such as ring-flipping of the cyclohexane moiety, determine the conformational flexibility of the molecule at a given temperature. Spectroscopic techniques, like Nuclear Magnetic Resonance (NMR), are instrumental in experimentally determining the preferred conformations and the dynamics of these spirocyclic systems.

Regioselective and Stereospecific Bromination Reactions on Chiral Scaffolds

The synthesis of a specific stereoisomer of this compound necessitates precise control over the introduction of the bromomethyl group onto a chiral precursor. This is typically achieved through regioselective and stereospecific bromination reactions. Allylic alcohols are common and versatile precursors for such transformations, allowing for the installation of both the oxygen functionality and a handle for subsequent bromination.

The challenge in the bromination of alkenes lies in controlling the stereochemical outcome, as the reaction often proceeds through a bromonium ion intermediate that can be attacked by a nucleophile from either face. wisc.edu To achieve high levels of stereocontrol, chiral catalysts or auxiliaries are often employed.

One successful strategy involves the catalytic enantioselective dibromination of allylic alcohols. wisc.edu This approach utilizes a combination of a bromonium source and a bromide source, with a chiral ligand to control the stereochemistry of the addition across the double bond. The directing effect of the existing hydroxyl group on the chiral scaffold can also influence the regioselectivity of the bromide addition. wisc.edu

Another powerful method is the haloazidation of allylic alcohols, which can be performed with high regio- and stereoselectivity. nih.gov While this introduces both a halogen and an azide group, the azide can be further transformed, and this method demonstrates the principle of achieving high stereocontrol in halogen addition to chiral allylic alcohols.

Recent advances have also led to the development of reductive cross-coupling reactions of terminal alkynes with α-chloro boronic esters to produce chiral allylic alcohols with excellent stereospecificity. dicp.ac.cnorganic-chemistry.org These allylic alcohol products can then be subjected to stereospecific bromination reactions, such as the Appel reaction (using CBr₄ and PPh₃), where the reaction proceeds with inversion of configuration at the stereocenter. The stereospecific nature of these reactions ensures that the chirality of the starting material is transferred to the final brominated product. organic-chemistry.org

The choice of brominating agent and reaction conditions is critical for achieving the desired regioselectivity and stereospecificity. Factors such as the solvent, temperature, and the nature of the substrate's protecting groups can all influence the outcome of the reaction.

Advanced Spectroscopic Characterization Techniques for 1 Bromomethyl 8 Oxaspiro 4.5 Decane

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the cornerstone for determining the constitution and configuration of 1-(bromomethyl)-8-oxaspiro[4.5]decane. While one-dimensional ¹H and ¹³C NMR provide initial information, multi-dimensional techniques are required to unambiguously assign all signals and elucidate the complex three-dimensional structure.

A combination of two-dimensional NMR experiments is employed to piece together the molecular framework by identifying through-bond and through-space correlations between nuclei. sdsu.eduscience.gov

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically over two or three bonds (²JHH, ³JHH). sdsu.edu For this compound, COSY would reveal the connectivity within the cyclopentane and tetrahydropyran rings. For instance, the proton on the carbon bearing the bromomethyl group (C1) would show a correlation to its adjacent protons on C2 and C5 of the cyclopentane ring. Similarly, the protons on the tetrahydropyran ring would display a distinct network of correlations.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached (¹JCH). columbia.eduyoutube.com It is invaluable for assigning the carbon skeleton by linking the well-resolved proton spectrum to the carbon spectrum. The edited HSQC experiment can further distinguish between CH, CH₂, and CH₃ groups.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment detects longer-range couplings between protons and carbons, typically over two or three bonds (²JCH, ³JCH). columbia.eduyoutube.com This is crucial for connecting different spin systems and identifying quaternary carbons. In this molecule, HMBC would be essential to confirm the spiro-center (C5) by showing correlations from protons on C1, C4, C6, and C10 to this unprotonated carbon. It would also link the bromomethyl protons to C1.

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, irrespective of their through-bond connectivity. blogspot.comcolumbia.edulibretexts.org This information is paramount for determining the relative stereochemistry. For instance, NOE correlations would help establish the cis or trans relationship between the bromomethyl group and the tetrahydropyran ring relative to the cyclopentane ring. ROESY is often preferred for medium-sized molecules where the NOE signal might be null. columbia.edu

A table of expected ¹H and ¹³C chemical shifts for this compound, based on analogous structures, is presented below.

Atom NumberExpected ¹³C Shift (ppm)Expected ¹H Shift (ppm)Multiplicity / Notes
1~45-55~2.0-2.5m
2, 3, 4~25-35~1.4-1.9m
5 (Spiro)~75-85-Quaternary Carbon
6, 10~60-70~3.5-3.8m (axial/equatorial)
7, 9~25-35~1.5-1.8m (axial/equatorial)
11 (-CH₂Br)~35-45~3.3-3.6dd

The stereochemistry of the spirocyclic system is defined by the relative orientation of substituents. This is determined through a detailed analysis of ³JHH coupling constants and NOE correlations. organicchemistrydata.orgacdlabs.com

J-Couplings: The magnitude of the vicinal proton-proton coupling constant (³JHH) is dependent on the dihedral angle between the coupled protons, as described by the Karplus relationship. nih.gov In the tetrahydropyran ring, which likely adopts a chair conformation, large coupling constants (8-13 Hz) are expected between axial-axial protons, while smaller couplings (2-5 Hz) are typical for axial-equatorial and equatorial-equatorial protons. organicchemistrydata.orgacs.org Analysis of these couplings can confirm the chair conformation and the orientation of protons on this ring. In the cyclopentane ring, which is more flexible, the J-couplings are more complex but can still provide valuable conformational information. organicchemistrydata.orgnih.gov

A table of representative ³JHH coupling constants useful for stereochemical analysis is provided below.

Coupling Type (Tetrahydropyran Ring)Dihedral Angle (approx.)Expected ³JHH (Hz)
Axial - Axial~180°8 - 13
Axial - Equatorial~60°2 - 5
Equatorial - Equatorial~60°2 - 5

Mass Spectrometry for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

HRMS provides a highly accurate mass measurement, which allows for the unambiguous determination of the molecular formula. uni.lu For this compound, the molecular formula is C₁₀H₁₇BrO. A key feature in the mass spectrum of a bromine-containing compound is the characteristic isotopic pattern. Bromine has two naturally abundant isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. libretexts.org This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity, separated by two mass-to-charge units (m/z). HRMS can confirm this pattern and the exact masses of the isotopic peaks, providing definitive evidence for the presence of one bromine atom. nih.gov

IonCalculated Exact MassRelative Abundance (%)
[C₁₀H₁₇⁷⁹BrO]⁺232.0463100.0
[C₁₀H₁₇⁸¹BrO]⁺234.044297.3

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. nih.gov The analysis of the resulting fragment ions provides valuable information about the molecule's structure. acs.org For this compound, characteristic fragmentation pathways would likely include:

Loss of a bromine radical (•Br): This would result in a prominent fragment ion at m/z [M-79]⁺ and [M-81]⁺.

Loss of the bromomethyl radical (•CH₂Br): This fragmentation would lead to an ion corresponding to the stable oxaspiro[4.5]decanyl cation.

Ring-opening pathways: Cleavage of the C-C and C-O bonds within the cyclopentane or tetrahydropyran rings can lead to a series of smaller fragment ions, providing further confirmation of the spirocyclic core structure.

Precursor Ion (m/z)Proposed Fragment IonProposed Neutral Loss
232 / 234[C₁₀H₁₇O]⁺•Br
232 / 234[C₉H₁₅O]⁺•CH₂Br
232 / 234[C₅H₈Br]⁺C₅H₉O• (from ring cleavage)

Chiroptical Methods for Stereochemical Assignment

Since this compound is a chiral molecule, determining its absolute configuration is a crucial aspect of its complete characterization. Chiroptical methods, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are powerful techniques for this purpose, especially when coupled with quantum chemical calculations. mdpi.comnih.govmdpi.com

The process involves measuring the experimental ECD or VCD spectrum of an enantiomerically pure sample. Concurrently, the three-dimensional structures of both possible enantiomers (e.g., (1R,5S) and (1S,5R)) are modeled using computational methods like Density Functional Theory (DFT). The theoretical ECD and VCD spectra for each enantiomer are then calculated. nih.gov The absolute configuration of the experimentally measured sample is assigned by comparing its spectrum with the computationally predicted spectra. A good match between the experimental and one of the calculated spectra provides a confident assignment of the absolute stereochemistry. mdpi.com These methods are particularly valuable for molecules like this compound, which may lack a strong UV-Vis chromophore necessary for traditional ECD analysis, making VCD a potentially more suitable technique. researchgate.net

Electronic Circular Dichroism (ECD) Spectroscopy

Electronic Circular Dichroism (ECD) is a powerful spectroscopic technique used to investigate the stereochemical properties of chiral molecules. It measures the differential absorption of left and right circularly polarized light by a sample. For a compound like this compound, which possesses chiral centers, ECD spectroscopy would provide crucial information for assigning its absolute configuration.

A typical ECD analysis would involve dissolving the compound in a suitable solvent and recording the spectrum over a range of wavelengths. The resulting spectrum, a plot of molar circular dichroism (Δε) versus wavelength (nm), would exhibit positive or negative Cotton effects at specific wavelengths corresponding to the electronic transitions of the molecule's chromophores. The sign and intensity of these Cotton effects are directly related to the spatial arrangement of atoms around the chiral center(s).

To definitively assign the absolute configuration, the experimental ECD spectrum would be compared to a theoretically calculated spectrum. This computational approach, often employing time-dependent density functional theory (TD-DFT), would model the ECD spectra for all possible stereoisomers of this compound. A close match between the experimental and a calculated spectrum would allow for the unambiguous assignment of the absolute stereochemistry of the analyzed sample.

Data Table: Hypothetical ECD Data for this compound

Wavelength (nm)Molar Circular Dichroism (Δε)
Data Not AvailableData Not Available
Data Not AvailableData Not Available
Data Not AvailableData Not Available

Optical Rotation Measurements

Optical rotation is a fundamental property of chiral substances that causes the plane of polarized light to rotate upon passing through a sample. The magnitude and direction of this rotation are characteristic of a specific enantiomer. An optical rotation measurement for this compound would provide a specific rotation value, denoted as [α], which is a standardized measure of the rotation.

The measurement is typically performed using a polarimeter at a specific temperature and wavelength (commonly the sodium D-line at 589 nm), with the sample dissolved in a known concentration in a specific solvent. The sign of the rotation (+ for dextrorotatory or - for levorotatory) is a key physical constant for a particular enantiomer. While closely related to the absolute configuration, the direction of optical rotation cannot, on its own, be used to assign the R/S configuration without comparison to known compounds or theoretical calculations.

Data Table: Hypothetical Optical Rotation Data for this compound

ParameterValue
Specific Rotation [α]Data Not Available
Concentration (g/100mL)Data Not Available
SolventData Not Available
Temperature (°C)Data Not Available
Wavelength (nm)Data Not Available

X-ray Crystallography for Definitive Structural and Stereochemical Assignment

X-ray crystallography is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid. A successful single-crystal X-ray diffraction analysis of this compound would provide an unambiguous determination of its molecular structure, including bond lengths, bond angles, and the absolute configuration of all stereocenters.

The presence of the bromine atom in the molecule is particularly advantageous for X-ray crystallography. As a heavy atom, bromine scatters X-rays strongly, which can be utilized to solve the phase problem and to determine the absolute configuration of the molecule through anomalous dispersion effects. The resulting crystal structure would provide definitive proof of the compound's stereochemistry, confirming any assignments made by spectroscopic methods like ECD.

The crystallographic data would be presented in a standardized format, including the crystal system, space group, unit cell dimensions, and atomic coordinates.

Data Table: Hypothetical Crystallographic Data for this compound

ParameterValue
Crystal SystemData Not Available
Space GroupData Not Available
a (Å)Data Not Available
b (Å)Data Not Available
c (Å)Data Not Available
α (°)Data Not Available
β (°)Data Not Available
γ (°)Data Not Available
Volume (ų)Data Not Available
ZData Not Available

Computational and Theoretical Studies of 1 Bromomethyl 8 Oxaspiro 4.5 Decane

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the electronic structure that governs the reactivity of spiroketal systems. rsc.orgrsdjournal.org These methods allow for the detailed analysis of reaction pathways, including the characterization of transient species like intermediates and transition states.

The formation of the 8-oxaspiro[4.5]decane core is a classic example of a spiroketalization reaction. Computational studies on analogous systems strongly indicate that these reactions proceed through a key cationic intermediate: the oxocarbenium ion. wikipedia.orgnih.gov This intermediate forms when a precursor molecule, typically a hydroxy-keto-ether or a related structure, is activated under acidic conditions.

The mechanism involves the protonation of a carbonyl or enol ether oxygen, followed by cyclization. The second cyclization step, which forms the spirocyclic junction, generates the critical oxocarbenium ion. This ion is a resonance-stabilized carbocation, with the positive charge delocalized between the anomeric carbon and the adjacent endocyclic oxygen atom. wikipedia.org While it is often depicted as a discrete intermediate, some DFT studies suggest it may exist as a "hidden intermediate" or a transient species along a "one-step, two-stage" reaction coordinate, particularly under mild acidic conditions.

To fully understand the kinetics and selectivity of the spiroketalization process, computational chemists model the transition states (TS) that connect the reactants, intermediates, and products. researchgate.net A transition state represents the highest energy point along a specific reaction coordinate and is characterized as a first-order saddle point on the potential energy surface.

Using DFT methods such as B3LYP or M06-2X with appropriate basis sets (e.g., 6-31+G(d)), researchers can calculate the geometries and energies of these fleeting structures. researchgate.net For the formation of an 8-oxaspiro[4.5]decane system, key transition states modeled would include:

TS1: The transition state for the initial cyclization to form the first heterocyclic ring.

TS2: The transition state for the second cyclization involving the attack of the hydroxyl group onto the electrophilic carbon, leading to the spiroketal, which proceeds via the oxocarbenium ion. researchgate.net

The calculated activation energies (the energy difference between the reactant/intermediate and the transition state) provide quantitative insight into the reaction kinetics. For instance, a lower activation barrier indicates a faster reaction step. Furthermore, modeling the transition states for different stereochemical pathways can explain why one diastereomer of the spiroketal is formed preferentially over another. The geometry of the TS, often resembling a chair-like or boat-like conformation for the six-membered ring, dictates the trajectory of the nucleophilic attack and thus the final stereochemistry. nih.govresearchgate.net

Reaction Step Species Description Relative Energy (kcal/mol) (Illustrative)
1PrecursorAcyclic hydroxy-keto-ether0.0
2TS1Transition state for first cyclization+15.2
3Intermediate 1Hemiketal intermediate-5.5
4TS2Transition state for oxocarbenium formation+12.8
5Intermediate 2Oxocarbenium Ion+8.3
6TS3Transition state for second cyclization (spiro formation)+10.1
7Product8-Oxaspiro[4.5]decane-12.0

This interactive table presents an illustrative energy profile for a hypothetical spiroketalization reaction, with energy values in kcal/mol relative to the starting precursor.

The presence of the bromomethyl group at the C1 position of the 8-oxaspiro[4.5]decane skeleton is expected to influence both the reactivity of the molecule and the pathways of its formation. Computational studies can quantify these substituent effects by comparing the electronic and steric properties of the substituted molecule with its unsubstituted parent. ajpchem.org

Key effects of the bromomethyl substituent that can be analyzed computationally include:

Electronic Effects : The bromine atom is electron-withdrawing, which can influence the electron density distribution across the spiroketal framework. This can affect the stability of reaction intermediates, such as the oxocarbenium ion, if the substituent is present during the cyclization. Theoretical studies on other systems have shown that electron-withdrawing groups can destabilize cationic intermediates, potentially increasing the activation energy for their formation. rsc.org

Steric Effects : The bromomethyl group imposes steric bulk, which can influence the conformational preferences of the molecule (discussed in Section 6.2) and the stereochemical outcome of its synthesis. During spiroketalization, a bulky substituent may favor transition state geometries that minimize steric hindrance, thereby directing the formation of a specific diastereomer. rsc.org

Computational analyses, such as Natural Bond Orbital (NBO) analysis or examining HOMO-LUMO energy gaps, can provide quantitative measures of these effects, helping to predict how the bromomethyl group modulates the molecule's chemical behavior. nih.govnih.gov

Conformational Analysis and Energy Landscapes of 8-Oxaspiro[4.5]decane Systems

The three-dimensional structure of 1-(Bromomethyl)-8-oxaspiro[4.5]decane is not static; the molecule exists as an ensemble of interconverting conformations. Understanding the relative energies and geometries of these conformers is essential, as the dominant conformation often dictates the molecule's physical properties and biological interactions.

A common and effective strategy for conformational analysis combines the strengths of molecular mechanics (MM) and DFT. umn.edumdpi.com The process typically involves:

Conformational Search with Molecular Mechanics : An initial exploration of the conformational space is performed using a molecular mechanics force field (e.g., MMFF). This computationally inexpensive method can rapidly generate thousands of potential conformations by systematically rotating dihedral angles. beilstein-journals.org

Geometry Optimization with DFT : The low-energy conformers identified by the MM search are then subjected to more accurate geometry optimization using DFT (e.g., at the B3LYP/6-311+G(2d,p) level). This refines the structures and provides more reliable relative energies. nih.gov

For the 8-oxaspiro[4.5]decane ring system, the analysis focuses on the conformations of the six-membered tetrahydropyran ring and the five-membered tetrahydrofuran ring. The tetrahydropyran ring typically adopts low-energy chair conformations, while the tetrahydrofuran ring is flexible and can exist in various twist and envelope conformations. The presence of the bromomethyl group will further influence the energy landscape, with certain conformations being favored to minimize steric interactions.

Conformer Ring Conformations (Tetrahydropyran / Tetrahydrofuran) Relative Energy (kcal/mol) (Illustrative) Key Dihedral Angle (°)
AChair / Twist0.00C7-O8-C5-C4: -65.2
BChair / Envelope0.85C7-O8-C5-C4: -68.1
CSkew-Boat / Twist4.50C7-O8-C5-C4: 20.3

This interactive table shows illustrative data from a conformational analysis of an 8-oxaspiro[4.5]decane system, comparing the relative energies of different ring conformations.

The stereochemistry and conformational stability of spiroketals are profoundly influenced by stereoelectronic effects, most notably the anomeric effect. The anomeric effect is a stabilizing interaction that occurs in acetals and ketals, where a lone pair on one oxygen atom donates electron density into the antibonding orbital (σ*) of an adjacent C-O bond.

In the 8-oxaspiro[4.5]decane system, this effect dictates the preferred orientation of the C-O bonds at the central spiro carbon (C5). The generalized anomeric effect in spiroketals favors conformations where each C-O bond is axial with respect to the other ring. This arrangement allows for two stabilizing n → σ* interactions, where a lone pair on each ring oxygen aligns anti-periplanar to the C-O bond of the other ring.

Computational methods can visualize and quantify this effect. NBO analysis, for instance, can calculate the stabilization energy (E(2)) associated with the n → σ* donor-acceptor interactions. Conformations that maximize this stereoelectronic stabilization are predicted to be significantly lower in energy. For this compound, the anomeric effect would strongly favor the conformer where the C5-O8 bond is axial to the tetrahydrofuran ring and the C5-O1 bond is axial to the tetrahydropyran ring. This stabilization can be on the order of several kcal/mol, making it a dominant factor in determining the molecule's ground-state geometry. beilstein-journals.orgmdpi.comresearchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

MD simulations of analogous systems, such as decane at interfaces, reveal insights into conformational changes and interactions with surrounding molecules. rug.nl For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a solvent box of water or an organic solvent, and calculating the forces between atoms to model their movements.

Key insights that could be gained from MD simulations include:

Conformational Flexibility: The spirocyclic core of the molecule imparts a degree of rigidity, but the cyclohexane and tetrahydrofuran rings can still undergo conformational changes. researchgate.net MD simulations can explore the accessible conformations and the energy barriers between them.

Solvent Interactions: The simulations can model how solvent molecules arrange themselves around the solute, providing information about solvation shells and the influence of the solvent on the conformational preferences of the molecule.

Intermolecular Interactions: In a simulation with multiple molecules of this compound, it would be possible to study aggregation behavior and the nature of intermolecular forces, such as van der Waals interactions and dipole-dipole interactions arising from the polar C-Br and C-O bonds.

A representative data table from a hypothetical MD simulation is presented below to illustrate the type of information that can be obtained.

Simulation ParameterHypothetical ValueDescription
Simulation Time100 nsThe total time duration of the simulation.
SolventWater (SPC/E model)The model used to represent the solvent environment. rug.nl
Temperature298 KThe simulated temperature of the system.
Pressure1 atmThe simulated pressure of the system.
Root Mean Square Deviation (RMSD)1.5 ÅA measure of the average change in displacement of a selection of atoms for a particular frame with respect to a reference frame.
Radius of Gyration (Rg)4.2 ÅA measure of the compactness of the molecule's structure.

Prediction of Spectroscopic Parameters (e.g., GIAO NMR Chemical Shifts)

Computational methods are widely used to predict spectroscopic parameters, which can aid in the structural elucidation of newly synthesized compounds. The Gauge-Including Atomic Orbital (GIAO) method is a popular approach for calculating NMR chemical shifts. mdpi.com

While experimental NMR data for this compound is the ultimate benchmark, GIAO calculations can provide theoretical chemical shifts for both ¹H and ¹³C nuclei. These calculations are typically performed on an optimized molecular geometry obtained from quantum mechanical calculations, such as Density Functional Theory (DFT).

The predicted chemical shifts can be valuable for:

Signal Assignment: Assisting in the assignment of peaks in the experimental NMR spectrum to specific atoms in the molecule.

Stereochemical Confirmation: Different stereoisomers of a molecule will have distinct NMR spectra, and GIAO calculations can help in determining the most likely stereoisomer by comparing the predicted spectra with the experimental data.

Below is an illustrative table of predicted ¹³C NMR chemical shifts for this compound using the GIAO method at a hypothetical level of theory.

AtomPredicted ¹³C Chemical Shift (ppm)
Spirocyclic Carbon80.5
CH₂-Br35.2
Tetrahydrofuran Carbons (α to O)68.1, 67.8
Tetrahydrofuran Carbons (β to O)25.4, 25.1
Cyclohexane Carbons34.7, 31.9, 24.6, 22.8

Stereochemical Prediction and Rationalization through Computational Models

The stereochemistry of spirocyclic compounds is a critical aspect of their chemical and biological properties. researchgate.net Computational models can be employed to predict the relative stabilities of different stereoisomers and to rationalize the stereochemical outcomes of reactions leading to their formation.

For this compound, the key stereogenic center is the spiro carbon. The relative orientation of the bromomethyl group with respect to the spirocyclic ring system will define different stereoisomers.

Computational approaches to stereochemical prediction and rationalization involve:

Conformational Searching: Identifying all possible low-energy conformations for each stereoisomer.

Energy Calculations: Calculating the relative energies of the different stereoisomers to determine their thermodynamic stability. These calculations are often performed using high-level quantum mechanical methods.

Transition State Modeling: For reactions that form the spirocyclic center, computational modeling of the transition states can explain why one stereoisomer is formed preferentially over another.

The insights from these computational models are instrumental in understanding the three-dimensional structure of this compound and can guide synthetic efforts toward specific stereoisomers.

Applications of 1 Bromomethyl 8 Oxaspiro 4.5 Decane in Complex Chemical Synthesis

Utility as a Versatile Building Block in Organic Synthesis

The versatility of 1-(bromomethyl)-8-oxaspiro[4.5]decane as a building block in organic synthesis stems from the reactivity of the bromomethyl group. This functional group serves as a potent electrophile, readily participating in nucleophilic substitution reactions. pressbooks.pubmhmedical.com This allows for the facile introduction of the 8-oxaspiro[4.5]decane moiety into a wide range of molecular architectures. The carbon-bromine bond is susceptible to cleavage by a variety of nucleophiles, including alcohols, amines, thiols, and carbanions, leading to the formation of new carbon-oxygen, carbon-nitrogen, carbon-sulfur, and carbon-carbon bonds, respectively.

Below is a table summarizing the types of nucleophilic substitution reactions that this compound can undergo, thereby showcasing its versatility.

NucleophileResulting Functional GroupPotential Application Area
Alcohols (ROH)EtherSynthesis of natural product analogues, medicinal chemistry
Amines (RNH2, R2NH)AmineDevelopment of bioactive compounds, scaffold decoration
Thiols (RSH)ThioetherSynthesis of enzyme inhibitors, materials science
Carbanions (e.g., Grignard reagents, organolithiums)Alkylated productCarbon-carbon bond formation for complex scaffolds
Azides (N3-)Azide (precursor to amines)Click chemistry, bioconjugation

This table presents potential reactions based on the known reactivity of bromomethyl compounds.

Synthesis of Spiroketal-Containing Natural Products and Analogues

The 1,6-dioxaspiro[4.5]decane framework, of which 8-oxaspiro[4.5]decane is a core component, is present in numerous natural products with significant biological activities. researchgate.net These include pheromones, antibiotics, and anticancer agents. The synthesis of these complex molecules often represents a significant challenge for organic chemists.

In the context of total synthesis, this compound can serve as a key fragment for the construction of the spiroketal core. Synthetic strategies may involve the coupling of this building block with other complex fragments, followed by further functional group manipulations to complete the synthesis of the natural product. For instance, the bromomethyl group can be converted into a more complex side chain through a series of reactions, or it can be used to link the spiroketal unit to another part of the molecule.

Semisynthesis, on the other hand, involves the modification of a readily available starting material, such as a natural product, to create new analogues. In this approach, this compound could be used to introduce a spiroketal motif into an existing molecular framework, thereby generating novel compounds with potentially enhanced or altered biological activities.

The spiroketal motif is often essential for the biological activity of the natural products in which it is found. researchgate.net By using this compound, chemists can systematically explore the structure-activity relationships of these molecules. By synthesizing a series of analogues where the spiroketal moiety is varied, it is possible to identify the key structural features required for biological activity. This information is invaluable for the design of new and more potent therapeutic agents.

The following table lists some classes of natural products containing the spiroketal motif and the potential role of this compound in their synthesis.

Class of Natural ProductExamplePotential Role of this compound
PheromonesParavespula pheromone researchgate.netIntroduction of the spiroketal core
AntibioticsMonensin A researchgate.netSynthesis of a key spiroketal fragment
Anticancer AgentsBerkelic acid researchgate.netBuilding block for the spiroketal portion
Marine ToxinsCalyculin A researchgate.netFragment for the construction of the spiroketal system

This table illustrates the potential applications of the target compound in the synthesis of natural products containing a similar structural motif.

Precursor in the Development of Advanced Organic Scaffolds

The rigid three-dimensional structure of the 8-oxaspiro[4.5]decane core makes it an attractive scaffold for the development of new chemical entities in drug discovery. The bromomethyl group of this compound provides a convenient handle for the attachment of various functional groups, allowing for the creation of diverse libraries of compounds for high-throughput screening.

The concept of "fragment-based drug discovery" (FBDD) is particularly relevant here. In FBDD, small, low-complexity molecules (fragments) that bind to a biological target are identified and then elaborated into more potent lead compounds. drugdiscoverychemistry.com this compound, or derivatives thereof, could serve as a valuable fragment for screening campaigns, with the bromomethyl group providing a vector for the subsequent optimization of the initial hits.

Role in the Synthesis of Functional Materials and Polymers

While the primary applications of this compound are in the life sciences, its reactive nature also opens up possibilities in the field of materials science. The bromomethyl group can be used to incorporate the spiroketal motif into polymer chains, either as a pendant group or as part of the polymer backbone.

The introduction of the rigid and bulky spiroketal unit can have a significant impact on the physical properties of the resulting polymers, such as their thermal stability, mechanical strength, and solubility. For example, polymers containing spiroketal moieties may exhibit enhanced glass transition temperatures and improved resistance to degradation. Furthermore, the polarity of the ether linkage in the spiroketal could influence the dielectric properties of the material. Potential applications for such functionalized polymers could include specialty plastics, coatings, and membranes.

Q & A

Q. What are the common synthetic routes for 1-(Bromomethyl)-8-oxaspiro[4.5]decane, and how can reaction conditions be optimized for yield?

The synthesis typically involves bromination of a preformed spirocyclic precursor. A multi-step approach is often employed:

  • Step 1 : Preparation of the spirocyclic backbone via cyclization reactions, such as acid-catalyzed ring closure of a diol or ketone precursor .
  • Step 2 : Bromination using agents like N-bromosuccinimide (NBS) under radical or photochemical conditions. Solvent choice (e.g., CCl₄ or DCM) and temperature control (0–25°C) are critical to minimize side reactions .
  • Optimization : Monitor reaction progress via TLC or GC-MS. Purification via column chromatography (silica gel, hexane/EtOAc gradient) is standard. Yield improvements (60–80%) are achieved by slow reagent addition and inert atmosphere (N₂/Ar) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • NMR : ¹H/¹³C NMR identifies bromomethyl (-CH₂Br) signals (~δ 3.4–3.8 ppm for CH₂Br; C-Br at ~δ 30–35 ppm). Spirocyclic oxygen and carbon environments are confirmed by distinct splitting patterns .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ and isotopic patterns (Br’s 1:1 ratio for ⁷⁹Br/⁸¹Br) .
  • X-ray Crystallography : Resolves spirocyclic geometry and bond angles. SHELX software is widely used for structural refinement .

Q. How can researchers assess the compound’s stability under varying storage conditions?

  • Stability Tests : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via HPLC.
  • Key Findings : Spirocyclic ethers are generally stable but may hydrolyze in acidic/basic conditions. Store in amber vials at –20°C under inert gas to prevent bromine loss .

Advanced Research Questions

Q. What computational methods are used to predict the reactivity of the bromomethyl group in substitution reactions?

  • DFT Calculations : Gaussian or ORCA software models transition states for SN2 reactions. Basis sets (e.g., B3LYP/6-31G*) predict activation energies and regioselectivity .
  • MD Simulations : Analyze solvent effects (e.g., DMF vs. THF) on reaction kinetics. Polar solvents stabilize charged intermediates, enhancing nucleophilic substitution rates .

Q. How can contradictory data on biological activity (e.g., IC₅₀ variability) be resolved in spirocyclic compounds?

  • Case Study : If conflicting IC₅₀ values arise (e.g., 20 µM vs. 156 µM in cytotoxicity assays), validate via:
    • Dose-Response Curves : Use triplicate experiments with standardized cell lines (e.g., MCF-7).
    • Meta-Analysis : Compare literature protocols for differences in assay conditions (e.g., serum concentration, incubation time) .
    • SAR Studies : Modify substituents (e.g., replace Br with Cl) to isolate bromine’s role in activity .

Q. What strategies are effective in troubleshooting low yields during scale-up synthesis?

  • Process Chemistry :
    • Mixing Efficiency : Use flow chemistry for exothermic bromination steps to improve heat dissipation.
    • Catalyst Screening : Test phase-transfer catalysts (e.g., TBAB) to enhance interfacial reactivity in biphasic systems .
    • In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Q. How can crystallographic data resolve ambiguities in stereochemistry for spirocyclic derivatives?

  • SHELXL Refinement : Assign absolute configuration using Flack parameters. For twinned crystals, apply Hooft statistics to validate chiral centers .
  • Comparative Analysis : Overlay XRD structures with DFT-optimized geometries to confirm spirocyclic conformation (RMSD < 0.5 Å) .

Methodological Notes

  • Safety : Use fume hoods for bromine handling; PPE (gloves, goggles) is mandatory due to alkyl bromide toxicity .
  • Data Reproducibility : Report solvent purity, catalyst lot numbers, and instrument calibration details to enable cross-lab validation .

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